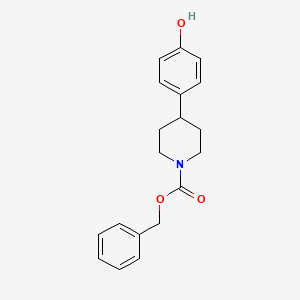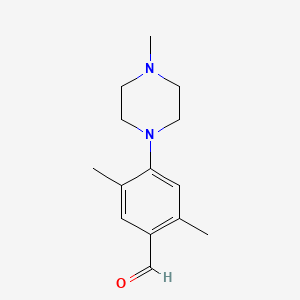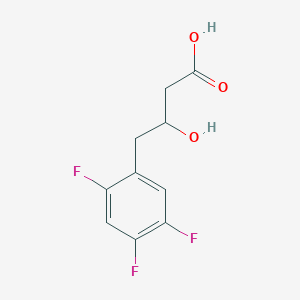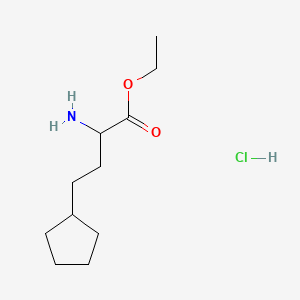
tert-butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical applications. This particular compound is characterized by the presence of a tert-butyl group and an allyl group attached to the nitrogen atom of the carbamate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an allyl halide under basic conditions. The reaction can be carried out using a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction proceeds via nucleophilic substitution, where the nitrogen atom of the carbamate attacks the allyl halide, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate can undergo oxidation reactions, particularly at the allyl group. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, where nucleophiles such as thiols or amines can replace the allyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily introduced and removed under mild conditions, making it valuable in multi-step synthetic processes.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate to investigate the mechanism of action of carbamate-hydrolyzing enzymes.
Medicine: Carbamates, including this compound, are explored for their potential use as prodrugs. Prodrugs are inactive compounds that can be metabolized in the body to release the active drug.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Mecanismo De Acción
The mechanism of action of tert-butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate involves its interaction with nucleophiles. The carbamate group can undergo hydrolysis in the presence of water or enzymes, leading to the release of the corresponding amine and carbon dioxide. The allyl group can participate in various chemical reactions, including oxidation and substitution, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
tert-Butyl N-allylcarbamate: Similar structure but lacks the second tert-butyl group.
tert-Butyl N,N-bis(prop-2-yn-1-yl)carbamate: Contains two propynyl groups instead of an allyl group.
N-Boc-propargylamine: Contains a propargyl group instead of an allyl group.
Uniqueness: tert-Butyl N-tert-butyl-N-(prop-2-en-1-yl)carbamate is unique due to the presence of both a tert-butyl group and an allyl group attached to the nitrogen atom. This combination imparts specific reactivity and stability to the compound, making it valuable in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C12H23NO2 |
|---|---|
Peso molecular |
213.32 g/mol |
Nombre IUPAC |
tert-butyl N-tert-butyl-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C12H23NO2/c1-8-9-13(11(2,3)4)10(14)15-12(5,6)7/h8H,1,9H2,2-7H3 |
Clave InChI |
ONIJJKKLTGHCRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N(CC=C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid](/img/structure/B13491561.png)
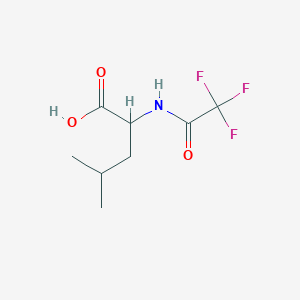
![(1R,2S,5R,6S)-8-azatricyclo[4.3.0.0,2,5]nonane-7,9-dione](/img/structure/B13491569.png)
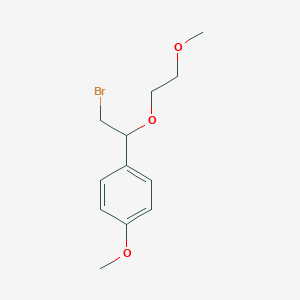

![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanal](/img/structure/B13491577.png)
![3-[4-(Difluoromethoxy)phenyl]oxolan-3-amine hydrochloride](/img/structure/B13491580.png)



